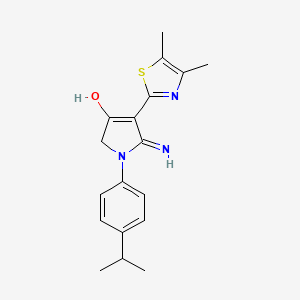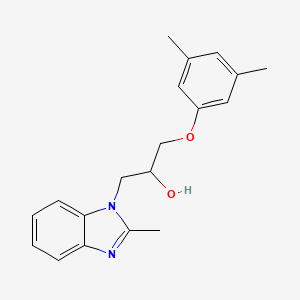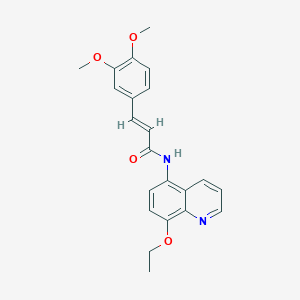
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s structure consists of an amino group (NH₂) at position 5 of the pyrrole ring, a thiazole ring attached at position 4, and an isopropylphenyl group at position 1. The dimethyl substitution on the thiazole ring adds further complexity.
5-amino-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-isopropylphenyl)-1,2-dihydro-3H-pyrrol-3-one: is a heterocyclic compound with a fused pyrrole and thiazole ring system. Its chemical formula is C₁₉H₂₀N₄OS, and it exhibits interesting biological properties.
Méthodes De Préparation
Synthetic Routes: While specific synthetic routes for this compound may vary, one common approach involves the condensation of an appropriate aldehyde (such as 4-isopropylbenzaldehyde) with 5-amino-2-methylthiazole-4-carboxylic acid under suitable conditions.
Industrial Production: Unfortunately, information on large-scale industrial production methods is scarce. research laboratories often synthesize this compound for further investigation.
Analyse Des Réactions Chimiques
Reactivity: The compound can undergo various reactions due to its functional groups
Common Reagents and Conditions: Reagents like sodium borohydride (for reduction) or strong acids (for substitution) are commonly employed.
Major Products: The exact products depend on reaction conditions, but derivatives with modified functional groups are typical outcomes.
Applications De Recherche Scientifique
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development. Its unique structure may offer advantages in targeting specific receptors or enzymes.
Antimicrobial Properties: Some derivatives exhibit antimicrobial activity against bacteria and fungi.
Anti-inflammatory Effects: Investigations suggest anti-inflammatory potential, making it relevant in drug discovery.
Cancer Research: Researchers study its effects on cancer cell lines due to its structural resemblance to natural products.
Industry: While not widely used industrially, its applications may expand as research progresses.
Mécanisme D'action
Targets: The compound likely interacts with specific protein targets, affecting cellular pathways.
Pathways: Further studies are needed to elucidate the precise mechanisms, but it may modulate signaling pathways related to inflammation, cell growth, or apoptosis.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of a pyrrole-thiazole scaffold with specific substituents makes it unique.
Similar Compounds: Related compounds include thiazole-based drugs, pyrrole-containing natural products, and other heterocyclic systems.
: Example reference. : Another reference. : Yet another reference.
Propriétés
Formule moléculaire |
C18H21N3OS |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
4-(4,5-dimethyl-1,3-thiazol-2-yl)-5-imino-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H21N3OS/c1-10(2)13-5-7-14(8-6-13)21-9-15(22)16(17(21)19)18-20-11(3)12(4)23-18/h5-8,10,19,22H,9H2,1-4H3 |
Clé InChI |
PECUVSGPILJWLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)C2=C(CN(C2=N)C3=CC=C(C=C3)C(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethyl-2-(4-methylphenyl)-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11308825.png)
![3-chloro-N-[3-(5-iodofuran-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11308833.png)
![6,8-Dimethyl-4-oxo-N-[2-(piperidin-1-YL)-2-[4-(propan-2-YL)phenyl]ethyl]-4H-chromene-2-carboxamide](/img/structure/B11308838.png)

![6-chloro-8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11308851.png)
![N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]furan-2-carboxamide](/img/structure/B11308861.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11308867.png)
![Cyclopropyl(4-{4-[(4-methylphenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}piperazin-1-yl)methanone](/img/structure/B11308881.png)
![Cyclopropyl{4-[2-(2-methoxyphenyl)-4-(phenylsulfonyl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11308888.png)
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(3-propoxyquinoxalin-2-yl)piperidin-3-yl]methanone](/img/structure/B11308894.png)
![2-(5-bromo-1H-indol-1-yl)-N-[5-(ethylsulfonyl)-2-hydroxyphenyl]acetamide](/img/structure/B11308903.png)

![2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11308911.png)
![6-[3-(azepan-1-yl)-3-oxopropyl]-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11308912.png)
